7-(1-Hydroxyethyl)isoindolin-1-one

Antibacterial Antimicrobial screening Natural product derivative

7-(1-Hydroxyethyl)isoindolin-1-one (CAS 773-65-9) is a uniquely 7-substituted isoindolin-1-one with demonstrated sEH inhibition (IC50 0.12 μM), broad-spectrum antibacterial activity (S. aureus zone 25.8 mm; E. coli 22.4 mm), and computationally predicted CDK7 binding (-10.1 kcal/mol). Its specific hydroxyethyl group provides distinct target engagement not attainable with unsubstituted or 5-hydroxy analogs. Ideal for sEH-targeted projects, kinase-hit validation, and serotonergic pathway studies. Procure this exact structure to ensure reproducible pharmacological profiles. ≥98% purity available.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 773-65-9
Cat. No. B1403026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1-Hydroxyethyl)isoindolin-1-one
CAS773-65-9
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1C(=O)NC2)O
InChIInChI=1S/C10H11NO2/c1-6(12)8-4-2-3-7-5-11-10(13)9(7)8/h2-4,6,12H,5H2,1H3,(H,11,13)
InChIKeyPWNDKPYYNQMCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(1-Hydroxyethyl)isoindolin-1-one (CAS 773-65-9): Procurement-Grade Specifications and Baseline Characteristics for Research Use


7-(1-Hydroxyethyl)isoindolin-1-one (CAS 773-65-9) is a synthetic isoindolin-1-one derivative with molecular formula C10H11NO2 and molecular weight 177.20 g/mol . The compound features a hydroxyethyl substituent at the 7-position of the isoindolin-1-one core, a structural motif that distinguishes it from numerous other isoindolinone analogs and contributes to its distinct biological interaction profile [1]. Commercially available from multiple research chemical suppliers in purities typically ranging from 95% to ≥98% , this compound serves as a versatile scaffold for medicinal chemistry exploration, particularly in studies targeting kinase inhibition, antibacterial activity, and enzyme modulation.

Why 7-(1-Hydroxyethyl)isoindolin-1-one Cannot Be Substituted with Generic Isoindolin-1-one Analogs: Structural Determinants of Activity Divergence


Isoindolin-1-one derivatives exhibit widely divergent biological activities based on substitution pattern and position, rendering generic analog substitution scientifically invalid for reproducible research outcomes. The 7-position hydroxyethyl group in 7-(1-Hydroxyethyl)isoindolin-1-one confers specific molecular recognition properties not present in unsubstituted isoindolin-1-one, 5-hydroxy analogs, or N-alkylated derivatives [1]. Studies across the isoindolin-1-one chemical space demonstrate that even minor structural modifications—such as shifting a hydroxyl from the 7-position to the 5-position, adding N-methyl substitution, or introducing chloro substituents—produce compounds with fundamentally different target engagement profiles, including altered CDK7 binding affinity, distinct antibacterial spectra, and divergent enzyme inhibition selectivity [2][3]. This structure-activity relationship sensitivity mandates that procurement decisions for mechanism-specific investigations be guided by exact chemical identity rather than scaffold-level similarity.

Quantitative Differentiation Evidence for 7-(1-Hydroxyethyl)isoindolin-1-one: Comparative Data Versus Key Analogs and Baseline Compounds


Broad-Spectrum Antibacterial Activity of 7-(1-Hydroxyethyl)isoindolin-1-one: Quantitative Zone-of-Inhibition Data Against Gram-Positive and Gram-Negative Strains

7-(1-Hydroxyethyl)isoindolin-1-one, derived from sun-cured tobacco, demonstrates broad-spectrum antibacterial activity against multiple pathogenic strains with quantifiable bacteriostatic diameters . The compound exhibits activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis) and Gram-negative (Escherichia coli, Proteus spp.) bacteria, distinguishing it from isoindolin-1-ones lacking the 7-hydroxyethyl group which show reduced or absent antibacterial activity in comparative structural analysis [1].

Antibacterial Antimicrobial screening Natural product derivative

Mouse Soluble Epoxide Hydrolase (sEH) Inhibition by 7-(1-Hydroxyethyl)isoindolin-1-one: Quantitative IC50 Value for In Vitro Enzyme Screening

7-(1-Hydroxyethyl)isoindolin-1-one demonstrates quantifiable inhibitory activity against mouse soluble epoxide hydrolase (sEH), an enzyme target implicated in cardiovascular and inflammatory disease pathways [1]. The compound exhibits an inhibitory concentration of 0.12 μM against mouse sEH, providing a baseline potency value for comparative evaluation against other isoindolin-1-one derivatives in sEH-targeted discovery programs. This activity distinguishes the compound from isoindolin-1-one analogs optimized for alternative targets such as GABA_A receptors or urease, which may lack meaningful sEH engagement.

Enzyme inhibition sEH Cardiovascular Inflammation

Human 5-HT1A Receptor Modulation by 7-(1-Hydroxyethyl)isoindolin-1-one: Adenylate Cyclase Inhibition in HeLa Cell Functional Assay

7-(1-Hydroxyethyl)isoindolin-1-one exhibits functional activity at the human 5-HT1A serotonin receptor, as measured by inhibition of forskolin-stimulated adenylate cyclase in HeLa cells [1]. The compound produces inhibition values ranging from 110-250 (units not specified in source database), indicating measurable engagement of this GPCR target. This activity profile contrasts with isoindolin-1-one derivatives that act as GABA_A receptor positive allosteric modulators (EC50 = 10⁻⁷-10⁻⁸ M with Emax = 5-15-fold potentiation) [2], demonstrating divergent receptor pharmacology based on structural substitution pattern.

Serotonin receptor 5-HT1A GPCR CNS

Computationally Predicted CDK7 Binding Affinity of 7-(1-Hydroxyethyl)isoindolin-1-one: Molecular Docking Comparison Against Isoindolin-1-one Library

In a virtual screening study of 48 isoindolin-1-one derivatives as potential CDK7 inhibitors, 7-(1-Hydroxyethyl)isoindolin-1-one demonstrated a computationally predicted binding affinity of -10.1 kcal/mol against CDK7, with stable docked poses maintained over a 100 ns molecular dynamics simulation trajectory [1]. This binding affinity value represents one of the higher predicted scores within the screened library, indicating that the 7-hydroxyethyl substitution pattern contributes favorably to CDK7 binding interactions compared to alternative substitution patterns evaluated in the same study.

CDK7 inhibition Kinase Oncology Molecular docking

Physicochemical Differentiation: 7-(1-Hydroxyethyl)isoindolin-1-one LogP and Topological Polar Surface Area (TPSA) Values for ADME Prediction

7-(1-Hydroxyethyl)isoindolin-1-one possesses distinct physicochemical properties relevant to drug-likeness assessment and formulation development, with calculated LogP of 0.9833 and topological polar surface area (TPSA) of 49.33 Ų . These values indicate moderate lipophilicity and favorable polar surface area for potential membrane permeability and oral bioavailability considerations. The compound features 2 hydrogen bond donors and 2 hydrogen bond acceptors with 1 rotatable bond, a profile that differs meaningfully from more heavily substituted isoindolin-1-one derivatives such as DN-2327 (7-chloro-1,8-naphthyridin-2-yl substituted) which exhibits substantially higher molecular complexity and different physicochemical properties [1].

ADME Physicochemical properties Drug-likeness Medicinal chemistry

Commercial Availability and Purity Specifications: Procurement-Ready 7-(1-Hydroxyethyl)isoindolin-1-one Versus Custom-Synthesis Isoindolin-1-one Analogs

7-(1-Hydroxyethyl)isoindolin-1-one (CAS 773-65-9) is commercially available from multiple established research chemical suppliers in quantities from 1g to 100g with certified purity specifications of 95% to ≥98% . The compound is supplied with defined storage conditions (sealed in dry, 2-8°C) and shipping parameters (room temperature in continental US) . In contrast, many positionally modified isoindolin-1-one analogs (e.g., 5-hydroxyisoindolinone, 3-hydroxyisoindolinone, or 2,7-disubstituted derivatives) require custom synthesis with extended lead times and variable batch-to-batch reproducibility, presenting procurement barriers for time-sensitive research programs.

Procurement Chemical sourcing Research reagents Purity

Optimal Research and Industrial Application Scenarios for 7-(1-Hydroxyethyl)isoindolin-1-one Based on Quantitative Evidence


CDK7-Targeted Oncology Discovery: Computational Hit Validation and Structure-Activity Relationship Studies

Based on computationally predicted CDK7 binding affinity of -10.1 kcal/mol and stable 100 ns molecular dynamics simulation [1], 7-(1-Hydroxyethyl)isoindolin-1-one is optimally deployed as a hit compound for experimental validation in CDK7-targeted oncology programs. The compound's 7-hydroxyethyl substitution pattern differentiates it from less potent analogs such as 5-hydroxyisoindolinone, making it a preferred starting point for structure-activity relationship campaigns focused on kinase inhibition. Research programs investigating transcriptional regulation and cell cycle control mechanisms should prioritize this compound over unsubstituted or N-alkylated isoindolin-1-ones that lack predicted CDK7 engagement [1][2].

Antimicrobial Screening and Antibacterial Mechanism-of-Action Studies

The broad-spectrum antibacterial activity of 7-(1-Hydroxyethyl)isoindolin-1-one, demonstrated through quantifiable zone-of-inhibition measurements against both Gram-positive (S. aureus 25.8 ± 2.2 mm) and Gram-negative (E. coli 22.4 ± 1.6 mm) pathogens [1], supports its deployment in antimicrobial screening cascades and mechanism-of-action investigations. The compound's activity profile distinguishes it from structurally related isoindolin-1-ones lacking the 7-hydroxyethyl group, which show reduced antibacterial potency in class-level assessments [2]. Procurement for antibacterial research should prioritize this specific analog over generic isoindolin-1-one scaffolds to ensure reproducible antimicrobial activity in downstream assays [2].

Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery and Cardiovascular/Inflammatory Pathway Investigation

With a quantified IC50 of 0.12 μM against mouse soluble epoxide hydrolase [1], 7-(1-Hydroxyethyl)isoindolin-1-one serves as a validated chemical probe for sEH-focused discovery programs targeting cardiovascular, inflammatory, or metabolic disease pathways. The compound's sub-micromolar sEH inhibitory activity distinguishes it from isoindolin-1-one derivatives optimized for urease (IC50 ~10 μM for most potent analogs) [2] or GABA_A receptor modulation (EC50 10⁻⁷-10⁻⁸ M) [3], ensuring appropriate target engagement in sEH-specific experimental designs. Researchers should select this compound when sEH is the intended molecular target rather than isoindolin-1-ones with documented activity at alternative enzymes or receptors.

GPCR Pharmacology: 5-HT1A Serotonin Receptor Functional Studies

The demonstrated functional activity of 7-(1-Hydroxyethyl)isoindolin-1-one at human 5-HT1A receptors (inhibition of forskolin-stimulated adenylate cyclase in HeLa cells) [1] supports its use as a serotonergic pathway probe. This GPCR activity profile differentiates the compound from isoindolin-1-one derivatives acting as GABA_A receptor positive allosteric modulators [2] or muscarinic acetylcholine receptor M1 modulators [3], enabling researchers to select the appropriate analog based on specific receptor pharmacology requirements. Procurement for CNS-focused or serotonergic signaling studies should prioritize this compound over isoindolin-1-ones with documented activity at alternative receptor systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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